6-Fluoronaphthalen-2-amine
Overview
Description
6-Fluoronaphthalen-2-amine is an organic compound with the molecular formula C10H8FN. It is a fluorinated derivative of naphthalen-2-amine, where a fluorine atom is substituted at the 6th position of the naphthalene ring. This compound is of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoronaphthalen-2-amine typically involves the fluorination of naphthalen-2-amine. One common method is the direct fluorination of naphthalen-2-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available naphthalene derivatives. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoronitronaphthalene, while reduction can produce 6-fluoro-2-naphthylamine derivatives .
Scientific Research Applications
6-Fluoronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-Fluoronaphthalen-2-amine involves its interaction with specific molecular targetsThis can lead to changes in biological activity, such as enhanced or reduced efficacy in inhibiting specific pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloronaphthalen-2-amine: Similar structure with a chlorine atom instead of fluorine.
6-Bromonaphthalen-2-amine: Similar structure with a bromine atom instead of fluorine.
6-Iodonaphthalen-2-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
6-Fluoronaphthalen-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
6-fluoronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDTCOAZCSWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616824 | |
Record name | 6-Fluoronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-91-1 | |
Record name | 6-Fluoronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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